N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-17-14-15-27-16-21(26-23(27)24-17)19-10-12-20(13-11-19)25-22(28)9-5-8-18-6-3-2-4-7-18/h2-4,6-7,10-16H,5,8-9H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFNFYYAFVQCOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide involves several steps, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methods allow for the formation of the imidazo[1,2-a]pyrimidine scaffold, which is then functionalized to obtain the desired compound . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular bromine, iodine, and sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the imidazo[1,2-a]pyrimidine core or the phenylbutanamide moiety.
Scientific Research Applications
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide is an organic compound belonging to the imidazopyridine class, which is known for diverse applications in medicinal chemistry. These compounds, featuring an imidazole ring fused to a pyridine ring, have a wide range of biological activities.
Scientific Research Applications
This compound has significant applications in scientific research, especially in chemistry, biology, medicine, and industry. It has been researched for its potential as an antituberculosis agent, showing activity against multidrug-resistant tuberculosis strains.
Mechanism of Action
The compound interacts with specific molecular targets and pathways, such as inhibiting cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.
Anticancer Activity
- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- It has been demonstrated to effectively target B-cell malignancies by inhibiting Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling pathways.
- A study on TMD8 B-cell lymphoma cells showed that treatment with the compound resulted in a dose-dependent inhibition of cell growth and induced apoptosis, suggesting its potential as a therapeutic agent for B-cell malignancies.
Antimicrobial Properties
- This compound has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria.
- Imidazo[1,2-a]pyrimidine derivatives have shown potent antimicrobial effects against Mycobacterium species and other pathogens, indicating the potential for developing new antimicrobial agents.
Comparative Analysis
The biological activity of this compound can be compared with other imidazopyridine derivatives:
| Compound Name | Biological Activity |
|---|---|
| 2-Methylimidazo[1,2-a]pyridine | Antimicrobial |
| 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide | Anticancer |
Mechanism of Action
The mechanism of action of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit the activity of cyclin-dependent kinase 2, a key regulator of cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other molecular targets, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1'-biphenyl]-4-sulfonamide (CAS: 923173-38-0)
- Molecular Formula : C25H20N4O2S
- Key Differences : Replaces the butanamide chain with a biphenyl sulfonamide group.
- The biphenyl group may increase steric bulk, affecting binding pocket accessibility .
Tozasertib (CAS: 639089-54-6)
- Molecular Formula : C23H28N8OS
- Key Differences : Features a cyclopropanecarboxamide group and a thioether-linked pyrimidine ring.
- The thioether group may enhance metabolic stability compared to the ether or amide linkages in the target compound .
Heterocyclic Core Modifications
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a-c)
- Key Differences : Replaces the imidazopyrimidine core with a pyrimidinyl-benzooxazine hybrid.
- Implications : The benzooxazine ring introduces additional oxygen-based hydrogen-bond acceptors, which may alter pharmacokinetic properties such as membrane permeability or cytochrome P450 interactions .
2-(1,3-Dioxoisoindoline-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (C F6)
- Key Differences : Incorporates a dioxoisoindoline moiety and a pyridine-sulfamoyl group.
- The pyridine-sulfamoyl group could enhance solubility via ionization .
Stereochemical and Substituent Variations
(R)- and (S)-Configured Amides (Compounds m, n, o)
- Key Differences: Stereochemical diversity at the 2,4,5 positions and substituents like 2,6-dimethylphenoxy groups.
- Implications: Stereochemistry significantly impacts biological activity; for example, the (S)-configuration in compound o may confer higher affinity for chiral targets compared to the non-chiral target compound .
Structural and Functional Comparison Table
Research Findings and Implications
- Solubility and Bioavailability : The target compound’s 4-phenylbutanamide chain may confer moderate lipophilicity, balancing membrane permeability and solubility. In contrast, sulfonamide derivatives (e.g., ) or pyridine-containing analogs (e.g., C F6) likely exhibit improved aqueous solubility .
- Target Binding : The imidazopyrimidine core’s planar structure may facilitate π-π stacking with aromatic residues in enzyme active sites, whereas benzooxazine derivatives () could engage in additional hydrogen bonding .
Biological Activity
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide is a compound that belongs to the imidazopyridine class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-4-phenylbutanamide. It features a complex polycyclic structure that contributes to its biological properties. The molecular formula is with a molecular weight of 374.45 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle, which may lead to cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has been shown to effectively target B-cell malignancies by inhibiting Bruton's tyrosine kinase (BTK), which plays a pivotal role in B-cell receptor signaling pathways .
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. A study involving a series of imidazo[1,2-a]pyrimidine derivatives reported potent antimicrobial effects against Mycobacterium species and other pathogens .
Study 1: Anticancer Efficacy
A study conducted on TMD8 B-cell lymphoma cells revealed that treatment with this compound resulted in a dose-dependent inhibition of cell growth. The compound induced apoptosis characterized by PARP and caspase 3 cleavage, suggesting its potential as a therapeutic agent for B-cell malignancies .
Study 2: Antibacterial Activity
A series of derivatives synthesized from imidazo[1,2-a]pyrimidine were evaluated for their antibacterial properties. The results showed that certain derivatives exhibited significant activity against resistant strains of bacteria, indicating the potential for developing new antimicrobial agents based on this scaffold .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other imidazopyridine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Methylimidazo[1,2-a]pyridine | Structure | Antimicrobial |
| 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide | Structure | Anticancer |
Q & A
Q. Table 1: Key Synthetic Steps for Imidazo[1,2-a]pyrimidine Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Cyclization | 2-Aminopyrimidine + α-Bromoketone, DMF, 90°C | 65–75 | |
| Chlorination | POCl₃, reflux | 80–85 | |
| Amide Coupling | EDCI/HOBt, DCM, RT | 70–78 |
Q. Table 2: Spectroscopic Data for Structural Confirmation
| Compound Feature | NMR (δ ppm) | IR (cm⁻¹) |
|---|---|---|
| Imidazo[1,2-a]pyrimidine C-H | 7.8–8.2 (1H, s) | 1600–1650 (C=N) |
| Amide C=O | 168–170 (13C) | 1680–1700 |
| Aromatic Protons | 7.2–7.6 (multiplet) | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
